molecular formula C19H16N2O3S B15004554 (1E)-1-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one

(1E)-1-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one

Katalognummer: B15004554
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: PVWNPACZNGVSFT-FRKPEAEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(E)-1-(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one is a complex organic compound that features an indole moiety, a furo[3,4-c]pyridinone core, and a thioxo group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-1-(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one typically involves multi-step organic reactions The process begins with the preparation of the indole derivative, followed by the formation of the furo[3,4-c]pyridinone core

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(E)-1-(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the indole or furo[3,4-c]pyridinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the indole or furo[3,4-c]pyridinone cores.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its role in biological systems and potential as a bioactive compound.

    Medicine: Exploring its therapeutic potential for treating diseases, such as cancer or infectious diseases.

    Industry: Utilizing its unique chemical properties for the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 1-[(E)-1-(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or inducing cellular responses. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-[(E)-1-(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one: Lacks the 6-methyl group.

    1-[(E)-1-(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-6-methyl-4-oxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one: Contains an oxo group instead of a thioxo group.

Uniqueness

The presence of the thioxo group and the specific substitution pattern in 1-[(E)-1-(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one distinguishes it from similar compounds. These structural features may confer unique chemical reactivity and biological activity, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C19H16N2O3S

Molekulargewicht

352.4 g/mol

IUPAC-Name

(1E)-1-[(5-methoxy-1-methylindol-3-yl)methylidene]-6-methyl-4-sulfanylidene-5H-furo[3,4-c]pyridin-3-one

InChI

InChI=1S/C19H16N2O3S/c1-10-6-14-16(24-19(22)17(14)18(25)20-10)7-11-9-21(2)15-5-4-12(23-3)8-13(11)15/h4-9H,1-3H3,(H,20,25)/b16-7+

InChI-Schlüssel

PVWNPACZNGVSFT-FRKPEAEDSA-N

Isomerische SMILES

CC1=CC\2=C(C(=S)N1)C(=O)O/C2=C/C3=CN(C4=C3C=C(C=C4)OC)C

Kanonische SMILES

CC1=CC2=C(C(=S)N1)C(=O)OC2=CC3=CN(C4=C3C=C(C=C4)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.